Cas no 148914-01-6 (Amyloid b/A4 Protein Precursor770 (394-410) Trifluoroacetate)

148914-01-6 structure
Produktname:Amyloid b/A4 Protein Precursor770 (394-410) Trifluoroacetate
Amyloid b/A4 Protein Precursor770 (394-410) Trifluoroacetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Methionine,L-alanyl-L-lysyl-L-a-glutamyl-L-arginyl-L-leucyl-L-a-glutamyl-L-alanyl-L-lysyl-L-histidyl-L-arginyl-L-a-glutamyl-L-arginyl-L-methionyl-L-seryl-L-glutaminyl-L-valyl-
- L-Methionine,L-alanyl-L-lysyl-L-a-glutamyl-L-arginyl-L-leucyl-L-a-glutamyl-L-alanyl-L-lysyl-L-...
- L-Methionine,L-alanyl-L-lysyl-L-a-glutamyl-L-arginyl-L-leucyl-L-a-glutamyl-L-alanyl-L-lysyl-L-histidyl-L-arginyl-L-a-glutamyl
- [beta]-Amyloid
- A4 Protein Precursor770 (394-410)
- A4 Protein Precursor770 (394-410),APP770 (394-410)
- A4 Protein Precusor (APP) (319-335)
- A4ProteinPrecursor???(394-410)
- ala-lys-glu-arg-leu-glu-ala-lys-his-*arg-glu-arg
- ALA-LYS-GLU-ARG-LEU-GLU-ALA-LYS-HIS-ARG-GLU-ARG-MET-SER-GLN-VAL-MET
- AMyloid b
- Amyloid β
- APP (319-335)
- APP770 (394-410)
- β-Amyloid
- ALA-LYS-GLU-ARG-LEU-GLU-ALA-LYS-HIS-ARG&
- ala-lys-glu-arg-leu-glu-ala-lys-his-*arg-glu-arg-
- A4 PROTEIN PRECURSOR (319-335)
- -Amyloid
- AMYLOID BETA
- BETA-AMYLOID
- Amyloid b/A4 Protein Precursor770 (394-410) Trifluoroacetate
- 148914-01-6
- (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydrox
- BETA-AMYLOID/APP (319-335)
- BETA-AMYLOID/A4 PROTEIN PRECURSOR (319-335)
- AMYLOID BETA/A4 PROTEIN PRECURSOR (319-335)
- AMyloid b/A4 Protein Precursor770 (394-410)
- AMYLOID BETA/A4 PROTEIN PRECURSOR770 (394-410)
- -Amyloid / A4 Protein Precusor (APP) (319-335)
-
- Inchi: 1S/C86H151N31O26S2.C2HF3O2/c1-43(2)38-59(114-74(133)52(20-15-35-100-86(95)96)106-76(135)55(23-27-64(122)123)108-70(129)48(16-9-11-31-87)103-67(126)45(5)89)79(138)110-54(22-26-63(120)121)69(128)102-46(6)68(127)104-49(17-10-12-32-88)73(132)115-60(39-47-40-97-42-101-47)80(139)107-51(19-14-34-99-85(93)94)71(130)109-56(24-28-65(124)125)75(134)105-50(18-13-33-98-84(91)92)72(131)112-57(29-36-144-7)77(136)116-61(41-118)81(140)111-53(21-25-62(90)119)78(137)117-66(44(3)4)82(141)113-58(83(142)143)30-37-145-8;3-2(4,5)1(6)7/h40,42-46,48-61,66,118H,9-39,41,87-89H2,1-8H3,(H2,90,119)(H,97,101)(H,102,128)(H,103,126)(H,104,127)(H,105,134)(H,106,135)(H,107,139)(H,108,129)(H,109,130)(H,110,138)(H,111,140)(H,112,131)(H,113,141)(H,114,133)(H,115,132)(H,116,136)(H,117,137)(H,120,121)(H,122,123)(H,124,125)(H,142,143)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100);(H,6,7)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-;/m0./s1
- InChI-Schlüssel: DIYBEPAACLKXGN-PJPIBKHASA-N
- Lächelt: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(N([H])[C@@]([H])(C([H])([H])O[H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])SC([H])([H])[H])=O)C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C([H])([H])C(N([H])[H])=O)=O)=O)N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])N([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C([H])=N1)N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C([C@]([H])(C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C([C@]([H])(C([H])([H])[H])N([H])[H])=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O.FC(C(=O)O[H])(F)F
Berechnete Eigenschaften
- Genaue Masse: 2098.09000
- Monoisotopenmasse: 2212.0816602 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 36
- Anzahl der Akzeptoren für Wasserstoffbindungen: 40
- Schwere Atomanzahl: 152
- Anzahl drehbarer Bindungen: 80
- Komplexität: 4380
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 17
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Molekulargewicht: 2213.5
- XLogP3: -15
- Topologische Polaroberfläche: 1060
Experimentelle Eigenschaften
- PSA: 1021.16000
- LogP: 2.89740
Amyloid b/A4 Protein Precursor770 (394-410) Trifluoroacetate Sicherheitsinformationen
- WGK Deutschland:3
Amyloid b/A4 Protein Precursor770 (394-410) Trifluoroacetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
AAPPTec | P000996-10mg |
beta-Amyloid/A4 Protein Precursor 770 (394-410) |
148914-01-6 | 10mg |
$350.00 | 2024-07-20 | ||
A2B Chem LLC | AE99064-5mg |
ALA-LYS-GLU-ARG-LEU-GLU-ALA-LYS-HIS-ARG-GLU-ARG-MET-SER-GLN-VAL-MET |
148914-01-6 | 5mg |
$342.00 | 2024-04-20 | ||
AAPPTec | P000996-1mg |
beta-Amyloid/A4 Protein Precursor 770 (394-410) |
148914-01-6 | 1mg |
$70.00 | 2024-07-20 | ||
AAPPTec | P000996-5mg |
beta-Amyloid/A4 Protein Precursor 770 (394-410) |
148914-01-6 | 5mg |
$205.00 | 2024-07-20 | ||
A2B Chem LLC | AE99064-10mg |
ALA-LYS-GLU-ARG-LEU-GLU-ALA-LYS-HIS-ARG-GLU-ARG-MET-SER-GLN-VAL-MET |
148914-01-6 | 10mg |
$512.00 | 2024-04-20 | ||
A2B Chem LLC | AE99064-1mg |
ALA-LYS-GLU-ARG-LEU-GLU-ALA-LYS-HIS-ARG-GLU-ARG-MET-SER-GLN-VAL-MET |
148914-01-6 | 1mg |
$183.00 | 2024-04-20 |
Amyloid b/A4 Protein Precursor770 (394-410) Trifluoroacetate Verwandte Literatur
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
Related Articles
-
1-Ethynylcyclohexan-1-ol: Eine Schlüsselverbindung in der chemischen Biopharmazie Die chemische Biop……Jun 17, 2025
-
Ethylen-Mitbewerber auf dem Prüfstand: Das faszinierende Ethyl 4-Chloro-2-(Methylsulfanyl)Pyrimidin-……Jun 17, 2025
-
2'-Fluoroacetophenon als einflussreiche Modifikation in der chemischen Biopharmazie Die Einführung f……Jun 19, 2025
-
Diafenthiuron: Ein neuer Ansatz in der chemischen Biopharmazie? Die chemische Biopharmazie steht stä……Jun 17, 2025
-
Amentoflavon - Ein Potenzial für die chemische Biopharmazie hervorheben Die chemische Biopharmazie s……Jun 17, 2025
148914-01-6 (Amyloid b/A4 Protein Precursor770 (394-410) Trifluoroacetate) Verwandte Produkte
- 125911-68-4(SAMS)
- 940879-50-5(3-(propylcarbamoyl)benzoic acid)
- 568551-25-7(3-Amino-1-(1-methoxypropan-2-yl)thiourea)
- 2228731-27-7(1-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 899968-34-4(N-{2-(2,2-diethoxyethyl)sulfamoylethyl}-2H-1,3-benzodioxole-5-carboxamide)
- 2877652-55-4(7-(4-fluorophenyl)-3-[(3-methylbutyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one)
- 1804796-59-5(Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate)
- 1526687-31-9(4-Pyridinecarboxylic acid, 3-(1-piperazinyl)-, methyl ester)
- 357298-38-5(N'-(2,5-dimethoxyphenyl)methylideneacetohydrazide)
- 2248333-86-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylate)
Empfohlene Lieferanten
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
